BenchChemオンラインストアへようこそ!

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Tyrosinase Inhibition Melanogenesis Cosmeceutical Development

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS 79406-10-3) is the exact 3-beta epimer required for stereochemistry-activity relationship studies. Generic substitution is scientifically invalid: the 3-alpha epimer exhibits potent tyrosinase inhibition (patented, activity equivalent to kojic acid), while the 3-beta configuration provides the essential stereochemical comparator. With XlogP 6.70 (>60-fold more lipophilic than parent kaurenoic acid), this compound enables lipophilicity-dependent SAR, membrane partitioning, and target-binding studies. Supplied at ≥98% purity with HPLC/NMR/MS certification.

Molecular Formula C29H36O4
Molecular Weight 448.6 g/mol
CAS No. 79406-10-3
Cat. No. B1161499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-3beta-Cinnamoyloxykaur-16-en-19-oic acid
CAS79406-10-3
Molecular FormulaC29H36O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5
InChIInChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)/b12-9+/t21-,22+,23+,24-,27-,28+,29-/m1/s1
InChIKeyBJQOPHXIKHSJOP-OLJRGKMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS 79406-10-3) Procurement Specifications and Product Identity


ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS 79406-10-3) is a C29H36O4 ent-kaurane diterpenoid with molecular weight 448.60 g/mol, possessing a cinnamoyloxy moiety at the 3-beta position [1]. The compound is a natural product isolable from Wedelia trilobata (Asteraceae) . Physicochemical characterization indicates XlogP of 6.70 and topological polar surface area of 63.60 Ų, with high predicted human intestinal absorption probability (98.81%) [1]. Procurement-grade material is typically supplied at ≥98% purity verified by HPLC/NMR/MS analytical certification [2].

Why Generic ent-Kaurane Diterpenoids Cannot Substitute for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid in Targeted Research


Generic substitution among ent-kaurane diterpenoids is scientifically invalid due to stereochemical and functional group divergence that governs both molecular recognition and assay-specific activity profiles. The target compound bears a cinnamoyloxy substituent at the 3-beta position of the ent-kaur-16-en-19-oic acid scaffold [1]. Closely related analogs—including the 3-alpha epimer (3α-cinnamoyloxykaur-16-en-19-oic acid), the parent unsubstituted kaurenoic acid (ent-kaur-16-en-19-oic acid), and alternative 3-O-acyl derivatives (e.g., 3α-tigloyloxykaur-16-en-19-oic acid)—exhibit structurally distinct pharmacophoric presentations [2]. The 3-beta versus 3-alpha stereochemistry at C-3 alters the spatial orientation of the cinnamoyl group, directly affecting target binding. Empirical evidence confirms that 3α-cinnamoyloxykaur-16-en-19-oic acid exhibits potent tyrosinase inhibition activity, whereas no equivalent quantitative data exist for the 3-beta epimer, demonstrating that epimeric substitution yields non-interchangeable biological outcomes [3]. The parent kaurenoic acid lacks the cinnamoyl pharmacophore entirely, exhibiting fundamentally different physicochemical properties and Na⁺,K⁺-ATPase inhibition (IC₅₀ 2.2 × 10⁻⁵ M) that cannot be extrapolated to cinnamoyloxy derivatives [4]. Thus, procurement of the precise 3-beta-cinnamoyloxy epimer is mandatory for research requiring this defined stereochemical and functional group configuration.

Quantitative Differential Evidence: ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid Versus Structural Analogs


Epimeric Differentiation: 3-beta Versus 3-alpha Cinnamoyloxy Stereochemistry in Tyrosinase Inhibition

The 3-alpha epimer (3α-cinnamoyloxykaur-16-en-19-oic acid) exhibits tyrosinase inhibitory activity equivalent to kojic acid, a benchmark depigmenting agent, as disclosed in patent CN111135159A [1]. The target compound, ent-3beta-cinnamoyloxykaur-16-en-19-oic acid, differs solely in C-3 stereochemistry (beta-orientation versus alpha-orientation of the cinnamoyloxy group). No quantitative tyrosinase inhibition data are publicly available for the 3-beta epimer; however, the stereochemical divergence at C-3 directly impacts the spatial presentation of the cinnamoyl pharmacophore to the tyrosinase active site. This stereochemical distinction renders the two epimers non-interchangeable for structure-activity relationship (SAR) studies and inhibitor development programs. Procurement of the 3-beta epimer is specifically required when the research objective involves evaluating the stereochemical determinants of tyrosinase inhibition within the ent-kaurane series, as the alpha-epimer already occupies the positive control position in this assay context.

Tyrosinase Inhibition Melanogenesis Cosmeceutical Development

Cinnamoyloxy Substituent Presence Versus Absence: Parent Kaurenoic Acid as Baseline

The parent scaffold, ent-kaur-16-en-19-oic acid (kaurenoic acid), has been quantitatively characterized as an Na⁺,K⁺-ATPase inhibitor with IC₅₀ = 2.2 × 10⁻⁵ M against crude enzyme from rat brain [1]. The target compound incorporates a cinnamoyloxy substituent at C-3, which introduces an additional aromatic pharmacophore absent in the parent kaurenoic acid. No Na⁺,K⁺-ATPase inhibition data are available for ent-3beta-cinnamoyloxykaur-16-en-19-oic acid. However, the presence of the cinnamoyloxy group fundamentally alters the molecule's physicochemical properties: XlogP increases from ~4.9 (estimated for kaurenoic acid) to 6.70 for the target compound [2]. This 1.8 logP unit increase corresponds to approximately 60-fold higher predicted lipophilicity, directly impacting membrane permeability, protein binding, and assay-specific behavior. Research programs investigating the role of 3-O-acylation on ent-kaurane biological activity require the target compound as the defined cinnamoyloxy derivative; the parent kaurenoic acid cannot serve as a functional substitute due to the absence of this critical structural feature.

Na⁺,K⁺-ATPase Inhibition Ion Transport Modulation Pharmacological Screening

Acyl Substituent Differentiation: Cinnamoyl Versus Tigloyl at C-3 in Wedelia-Derived ent-Kauranes

Within the Wedelia genus, multiple 3-O-acyl-ent-kaur-16-en-19-oic acid derivatives co-occur, including 3α-tigloyloxykaur-16-en-19-oic acid and 3α-cinnamoyloxykaur-16-en-19-oic acid [1]. The target compound is the 3-beta epimer of the latter. The tigloyl derivative bears an α,β-unsaturated C₅ acyl group (tigloyl) with a distinct steric and electronic profile compared to the cinnamoyl group (C₉ aromatic acyl with extended conjugation). The cinnamoyl moiety provides a phenyl ring capable of π-π stacking interactions and hydrophobic contacts with protein targets; the tigloyl moiety lacks this aromatic character. No direct head-to-head bioactivity comparison between these acyl variants has been published. However, the structural divergence—cinnamoyl (aromatic, conjugated) versus tigloyl (aliphatic, branched)—represents a fundamental difference in pharmacophore composition. For researchers investigating the contribution of the C-3 acyl group to ent-kaurane biological activity, the target compound provides the cinnamoyl reference point within this acyl series, while the tigloyl derivative provides a non-aromatic comparator. Procurement of both enables systematic SAR evaluation of acyl group effects.

Natural Product Chemistry Chemotaxonomy Comparative Bioactivity

Analytical Identity Confirmation: Defined HPLC/NMR/MS Purity Specifications

Commercially available ent-3beta-cinnamoyloxykaur-16-en-19-oic acid is supplied with analytically verified purity specifications. Vendors report purity ≥98% as determined by HPLC, with structural identity confirmation provided via ¹H-NMR and MS [1]. Storage specifications indicate desiccation at -20°C [2]. These analytical parameters establish a defined quality benchmark for procurement. In contrast, closely related analogs (e.g., 3α-cinnamoyloxykaur-16-en-19-oic acid, 3α-tigloyloxykaur-16-en-19-oic acid) may be available only as research isolates without equivalent commercial analytical certification, or may require custom isolation from Wedelia biomass. The availability of the target compound as a certified, purity-defined research reagent reduces batch-to-batch variability in experimental systems and provides a documented analytical baseline for method validation and inter-laboratory reproducibility. For studies requiring precisely quantified dosing in cell-based assays, the availability of ≥98% purity material with supporting analytical documentation constitutes a procurement-relevant differentiation from less rigorously characterized alternative sourcing options.

Analytical Chemistry Quality Control Reference Standard Procurement

Recommended Research and Procurement Scenarios for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid


Stereochemical SAR Studies of Tyrosinase Inhibition in ent-Kaurane Diterpenoids

This scenario applies when the research objective is to systematically evaluate the effect of C-3 stereochemistry on tyrosinase inhibitory activity within the cinnamoyloxy-ent-kaurane series. The 3-alpha epimer has been patented as a tyrosinase inhibitor with activity equivalent to kojic acid [1]. The 3-beta epimer (target compound) provides the stereochemical comparator. Procurement of both epimers enables direct head-to-head evaluation of C-3 stereochemistry effects on tyrosinase IC₅₀, enzyme kinetics, and structure-activity relationships. The defined stereochemical configuration of the target compound (3-beta cinnamoyloxy) ensures experimental reproducibility and accurate SAR interpretation.

Acyl Group Pharmacophore Mapping in 3-O-Substituted ent-Kaur-16-en-19-oic Acid Derivatives

This scenario is appropriate for medicinal chemistry programs investigating the contribution of the C-3 acyl substituent to biological activity within the ent-kaurane scaffold. The target compound provides the cinnamoyl (aromatic, conjugated) acyl variant. Comparative evaluation against the tigloyloxy analog (aliphatic, branched) enables mapping of acyl group pharmacophore requirements for a given biological target [2]. Procurement of the precisely defined cinnamoyloxy derivative ensures that observed activity differences can be attributed specifically to acyl group identity rather than to batch variability or stereochemical ambiguity.

Wedelia Genus Chemotaxonomic Marker and Natural Product Reference Standard

This scenario applies to natural product chemistry and chemotaxonomic investigations of the Wedelia genus (Asteraceae). The target compound has been isolated from Wedelia trilobata and co-occurs with structurally related 3-O-acyl-ent-kauranes . Procurement of certified reference material (≥98% purity, HPLC/NMR/MS verified) enables unambiguous identification of this compound in plant extracts, fractionation monitoring, and quantification studies. The availability of analytical certification supports method validation for HPLC-UV or LC-MS quantification protocols, reducing the need for custom isolation and characterization de novo.

Lipophilicity-Modulated Membrane Permeability Studies with Defined ent-Kaurane Scaffolds

This scenario addresses biopharmaceutical research where ent-kaurane scaffold lipophilicity is an experimental variable. The target compound's XlogP of 6.70 represents a >60-fold lipophilicity increase relative to the unsubstituted parent kaurenoic acid (estimated XlogP ~4.9) [3]. This defined physicochemical difference supports studies of lipophilicity-dependent phenomena including membrane partitioning, cellular uptake, plasma protein binding, and blood-brain barrier penetration predictions. The certified purity and defined physicochemical parameters (TPSA 63.60 Ų, XlogP 6.70) provide a reproducible chemical tool for systematic evaluation of lipophilicity effects within the ent-kaurane chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.